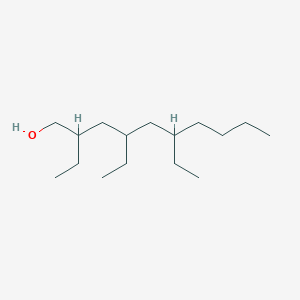
2,4,6-Triethyldecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with ethyl groups attached at the 2nd, 4th, and 6th positions, and a hydroxyl group (-OH) at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethyldecan-1-OL can be achieved through several methods. One common approach involves the alkylation of a decane derivative with ethyl groups at the specified positions, followed by the introduction of the hydroxyl group. This can be done using Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triethyldecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Triethyldecan-1-one or 2,4,6-Triethyldecan-1-al.
Reduction: Formation of 2,4,6-Triethyldecane.
Substitution: Formation of 2,4,6-Triethyldecan-1-chloride or 2,4,6-Triethyldecan-1-amine.
Applications De Recherche Scientifique
2,4,6-Triethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a bioactive compound.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Triethyldecan-1-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups may affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,6-Triethylhexanol: A shorter carbon chain, resulting in different physical and chemical properties.
2,4,6-Triethylphenol: Contains an aromatic ring, leading to distinct reactivity and applications.
Uniqueness
2,4,6-Triethyldecan-1-OL is unique due to its specific arrangement of ethyl groups and the presence of a terminal hydroxyl group. This combination of features imparts distinct physical, chemical, and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90105-24-1 |
|---|---|
Formule moléculaire |
C16H34O |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
2,4,6-triethyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-5-9-10-14(6-2)11-15(7-3)12-16(8-4)13-17/h14-17H,5-13H2,1-4H3 |
Clé InChI |
RSXGLJYMKJAOMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC)CC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
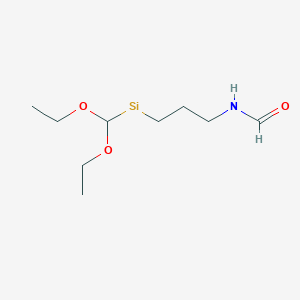
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
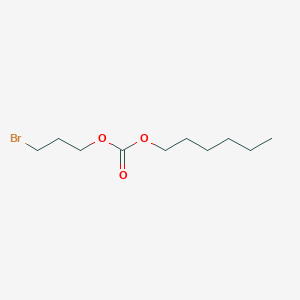
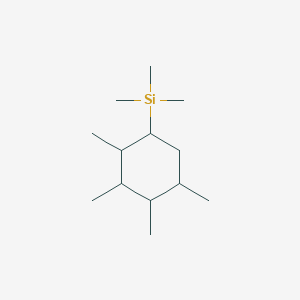
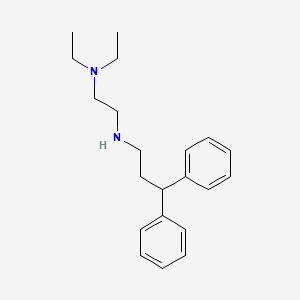

![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
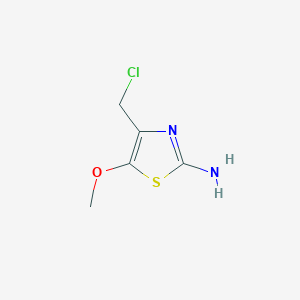
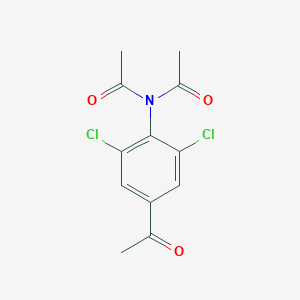
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
